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Abstract

This document provides a detailed protocol for determining the half-maximal inhibitory
concentration (IC50) of Dezapelisib (also known as INCB040093) against the four Class |
phosphoinositide 3-kinase (PI3K) isoforms (a, B, y, 8). Dezapelisib is a potent and selective
inhibitor of the PI3K delta (PI3Kd) isoform, a critical signaling molecule in B-cells.[1][2][3]
Characterizing its inhibitory activity and selectivity across all PI3K isoforms is crucial for
understanding its mechanism of action and potential therapeutic applications in B-cell
malignancies.[4] This note includes an overview of the PI3K signaling pathway, the biochemical
potency of Dezapelisib, and a comprehensive, step-by-step in vitro kinase assay protocol
using a luminescence-based method to measure ADP production.

The PI3K Signaling Pathway

The phosphoinositide 3-kinase (P13K) signaling pathway is a critical intracellular cascade that
regulates essential cellular processes, including cell growth, proliferation, survival, and
metabolism.[5] Class | PI3Ks are heterodimeric enzymes activated by upstream signals from
receptor tyrosine kinases (RTKs) and G-protein coupled receptors (GPCRSs).[5] Upon
activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate the
second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 recruits and
activates downstream effectors, most notably the serine/threonine kinase AKT, which in turn
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modulates a host of cellular functions. The four Class | PI3K catalytic isoforms (p110a, p110(,
pl10y, and p110d) have distinct expression patterns and roles in cellular signaling.[5]
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Caption: The Class | PI3K Signaling Pathway.

Dezapelisib (INCB040093) Potency and Selectivity

Dezapelisib is a potent inhibitor of PI3Kd with an IC50 value of approximately 31 nM.[1] It
demonstrates high selectivity, with inhibitory potency that is 74- to over 900-fold greater for the
0 isoform compared to other PI3K family members.[2][4] This selectivity is critical for its
targeted action in B-cell-driven malignancies, as PI3K3d is primarily expressed in leukocytes.[6]
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PI3K Isoform IC50 (nM) Selectivity vs. PI3Kd (Fold)
PI3Ka (p110a) ~28,000 >900x

PI3KB (p110B) >28,000 >900x

PI3Ky (p110y) ~2,300* ~74x

PI3K3 (p1109) 31 1x

Note: IC50 values for a, 3, and
y isoforms are estimated
based on the reported PI3Kd
IC50 of 31 nM and the
minimum selectivity ratios of
>900-fold (for a/B) and 74-fold
(for y) as described in the
literature.[1][2][4] Actual values
should be determined

experimentally.

Principle of the Kinase Assay

The IC50 value of Dezapelisib against each PI3K isoform can be determined using an in vitro
biochemical assay that measures the enzymatic activity of the kinase. A widely used method is
the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the kinase
reaction. The assay is performed in two steps:

o Kinase Reaction: The PI3K enzyme phosphorylates its lipid substrate (e.g., PIP2), converting
ATP to ADP. The reaction is carried out in the presence of varying concentrations of the
inhibitor (Dezapelisib).

o ADP Detection: After the kinase reaction is stopped, a detection reagent is added to convert
the generated ADP into ATP. A second reagent then uses this newly synthesized ATP in a
luciferase/luciferin reaction to produce a light signal.

The amount of light (luminescence) generated is directly proportional to the amount of ADP
produced and thus reflects the PI3K enzyme's activity. As the concentration of Dezapelisib
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increases, kinase activity is inhibited, leading to a decrease in ADP production and a

corresponding reduction in the luminescent signal.

Experimental Workflow

The overall workflow for determining the 1IC50 values involves preparing the reagents,
performing the kinase reaction across a range of inhibitor concentrations, detecting the signal,

and analyzing the resulting data.
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Caption: Experimental workflow for IC50 determination.

Detailed Experimental Protocol

This protocol is based on the principles of the ADP-Glo™ Kinase Assay. Reagent volumes and
concentrations may need optimization depending on the specific activity of the enzyme batch.

5.1 Materials and Reagents

Recombinant human PI3K isoforms (p110a, p1103, p110y, p110d)
o Dezapelisib (INCB040093)

o Kinase Substrate: Phosphatidylinositol-4,5-bisphosphate (PIP2)

e Adenosine 5'-triphosphate (ATP)

» Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 50 mM NaCl, 3 mM MgCI2, 25 pug/ml BSA)
o ADP-Glo™ Kinase Assay Kit (or equivalent ADP detection system)
e DMSO (for inhibitor dilution)

o White, opaque 384-well assay plates

e Multichannel pipettes and reagent reservoirs

» Plate reader capable of measuring luminescence

5.2 Reagent Preparation

o Dezapelisib Serial Dilution:

o Prepare a 10 mM stock solution of Dezapelisib in 100% DMSO.

o Create a 10-point, 3-fold serial dilution series in DMSO. For example, starting from a 1 mM
intermediate dilution, dilute to 333 uM, 111 pM, and so on.
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o Prepare a final 5X working concentration of each dilution in the kinase assay buffer. The
final DMSO concentration in the well should not exceed 1%.

e Enzyme and Substrate Preparation:

o Prepare a 2X enzyme solution for each PI3K isoform in the kinase assay buffer at a
concentration optimized for linear signal generation within the incubation time.

o Prepare a 2X substrate/ATP solution containing PIP2 and ATP at their final desired
concentrations (e.g., 100 uM PIP2 and 25 uM ATP) in the kinase assay buffer.

5.3 Assay Procedure

e Add Inhibitor: To the wells of a 384-well plate, add 5 pL of the 5X Dezapelisib serial
dilutions. For control wells, add 5 pL of buffer with the same percentage of DMSO.

o 100% Activity Control (No Inhibitor): Wells containing buffer + DMSO.
o 0% Activity Control (No Enzyme): Wells containing buffer + DMSO.

e Add Enzyme: Add 10 pL of the 2X PI3K enzyme solution to all wells except the "No Enzyme"
controls. Add 10 pL of kinase buffer to the "No Enzyme" wells.

e Pre-incubation: Gently mix the plate and incubate for 15 minutes at room temperature to
allow the inhibitor to bind to the enzyme.

« Initiate Kinase Reaction: Add 10 pL of the 2X substrate/ATP solution to all wells to start the
reaction. The final reaction volume is 25 pL.

 Incubation: Mix the plate gently and incubate for 60 minutes at room temperature.
o Stop Reaction and Detect ADP:

o Add 25 pL of ADP-Glo™ Reagent to all wells to stop the kinase reaction and deplete the
remaining ATP.

o Incubate for 40 minutes at room temperature.
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o Add 50 pL of Kinase Detection Reagent to all wells to convert ADP to ATP and generate a
luminescent signal.

o Incubate for 30-40 minutes at room temperature to stabilize the signal.

o Measure Luminescence: Read the plate on a luminometer.
5.4 Data Analysis
o Data Normalization:

o Subtract the average signal from the "No Enzyme" control wells (background) from all
other data points.

o Normalize the data by setting the average signal of the "No Inhibitor" control as 100%
activity and the background-subtracted "No Enzyme" control as 0% activity.

o Calculate the percent inhibition for each Dezapelisib concentration: % Inhibition = 100 -
((Signal_Inhibitor / Signal_Nolnhibitor) * 100)

» |C50 Calculation:
o Plot the percent inhibition against the logarithm of the Dezapelisib concentration.

o Fit the data to a four-parameter logistic (sigmoidal dose-response) curve using a suitable
software package (e.g., GraphPad Prism, R).

o The IC50 is the concentration of Dezapelisib that produces 50% inhibition of kinase
activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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1. Phase 1 study of the PI3Kd inhibitor INCB040093 + JAK1 inhibitor itacitinib in
relapsed/refractory B-cell lymphoma - PMC [pmc.ncbi.nim.nih.gov]

o 2. Dezapelisib - Drug Targets, Indications, Patents - Synapse [synapse.patsnhap.com]
e 3. Facebook [cancer.gov]

o 4. researchgate.net [researchgate.net]

e 5. mdpi.com [mdpi.com]

e 6. d-nb.info [d-nb.info]

» To cite this document: BenchChem. [Application Note: Determination of Dezapelisib IC50
Values for PI3K Isoforms]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b607080#kinase-assay-to-determine-dezapelisib-ic50-
for-pi3k-isoforms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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